molecular formula C22H17N3OS2 B5185561 N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide

N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide

Cat. No. B5185561
M. Wt: 403.5 g/mol
InChI Key: SIIFRQNDKUTRHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a fluorescent probe that has been used for various applications, such as detecting protein-protein interactions, monitoring enzyme activity, and studying cellular processes.

Mechanism of Action

N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide works by binding to proteins and undergoing a conformational change that results in fluorescence emission. The fluorescence emission can be used to monitor protein-protein interactions and enzyme activity in real-time. N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide has been shown to be highly selective for certain proteins, making it a valuable tool for studying specific biological processes.
Biochemical and Physiological Effects:
N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide is a non-toxic compound that does not have any known biochemical or physiological effects on cells or organisms. It is highly specific for certain proteins and does not interfere with other cellular processes. This makes it a valuable tool for studying biological processes without causing any unwanted effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide is its high selectivity for certain proteins, which allows for the specific labeling and monitoring of these proteins. It is also a non-toxic compound, making it safe to use in laboratory experiments. However, one limitation of N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the use of N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide in scientific research. One potential application is in the development of diagnostic tools for cancer detection. N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide has been shown to selectively label cancer cells, making it a promising tool for detecting cancer in early stages. Additionally, N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide could be used to study other biological processes, such as protein misfolding and aggregation, which are associated with various diseases, including Alzheimer's and Parkinson's disease. Finally, further research could be done to improve the solubility of N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide in aqueous solutions, which would make it more versatile and easier to use in laboratory experiments.
Conclusion:
In conclusion, N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide, or N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide, is a valuable tool for studying biological processes. Its high selectivity for certain proteins and non-toxic nature make it safe and effective for use in laboratory experiments. N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide has been used to study various biological processes and has potential applications in cancer detection and the study of protein misfolding and aggregation. Further research is needed to improve the solubility of N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide and to explore its full potential in scientific research.

Synthesis Methods

The synthesis of N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide involves a multi-step process that begins with the preparation of 5-(1,3-benzothiazol-2-yl)-2-methylphenylamine. This intermediate is then reacted with carbon disulfide and subsequently with benzoyl chloride to form the final product, N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide. The synthesis method is well-established and has been reported in several scientific journals.

Scientific Research Applications

N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide has been widely used in scientific research due to its ability to selectively label proteins and monitor their interactions. It has been used to study various biological processes, including protein folding, protein-protein interactions, and enzyme activity. N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide has also been used to study the behavior of cancer cells and to develop diagnostic tools for cancer detection.

properties

IUPAC Name

N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3OS2/c1-14-11-12-16(21-23-17-9-5-6-10-19(17)28-21)13-18(14)24-22(27)25-20(26)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIFRQNDKUTRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=S)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.